molecular formula C12H18N2O3S B7074518 N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide

N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide

Cat. No.: B7074518
M. Wt: 270.35 g/mol
InChI Key: ALLGUPKTNGQTGR-UHFFFAOYSA-N
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Description

N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide is a complex organic compound that features a cyclobutane ring, a pyrrole moiety, and a sulfonyl group

Properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-14(9-10-5-3-8-13-10)11(15)12(6-4-7-12)18(2,16)17/h3,5,8,13H,4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGUPKTNGQTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CN1)C(=O)C2(CCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclobutane ring, which can be functionalized through various substitution reactions. The introduction of the sulfonyl group can be achieved using sulfonyl chlorides under basic conditions. The pyrrole moiety can be attached via a nucleophilic substitution reaction, often using a pyrrole derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring or the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could yield simpler amides or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the development of pharmaceuticals.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to active sites, while the pyrrole moiety might interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-methylsulfonyl-N-(1H-indol-2-ylmethyl)cyclobutane-1-carboxamide: Similar structure but with an indole ring instead of a pyrrole ring.

    N-methyl-1-methylsulfonyl-N-(1H-pyrrol-3-ylmethyl)cyclobutane-1-carboxamide: Similar structure but with the pyrrole ring attached at a different position.

Uniqueness

N-methyl-1-methylsulfonyl-N-(1H-pyrrol-2-ylmethyl)cyclobutane-1-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of a cyclobutane ring with a pyrrole moiety and a sulfonyl group is relatively rare, making this compound a valuable subject for further research.

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